Glutamine Synthetase Inhibition: D- vs L-Stereoisomer
Among the four stereoisomers of methionine sulfoximine, only L-methionine-S-sulfoximine inhibits glutamine synthetase, whereas D-methionine-SR-sulfoximine exhibits no detectable inhibitory activity [1]. The stereospecificity is absolute: the D-isomer fails to undergo phosphorylation by the enzyme, a prerequisite for irreversible active-site binding as methionine sulfoximine phosphate [2]. This binary functional difference establishes D-MSO as a stereochemically matched, inactive control compound.
| Evidence Dimension | Glutamine synthetase inhibitory activity |
|---|---|
| Target Compound Data | No inhibition detected |
| Comparator Or Baseline | L-methionine-S-sulfoximine: Active inhibitor (binds irreversibly as MSO-phosphate) |
| Quantified Difference | Complete loss of inhibitory function (binary on/off stereochemical discrimination) |
| Conditions | Purified brain glutamine synthetase; in vivo mouse convulsant testing |
Why This Matters
D-MSO is the only methionine sulfoximine stereoisomer suitable as a negative control when attributing observed effects specifically to glutamine synthetase inhibition.
- [1] Rowe WB, Meister A. Identification of L-methionine-S-sulfoximine as the convulsant isomer of methionine sulfoximine. Proc Natl Acad Sci USA. 1970;66(2):500-506. View Source
- [2] Manning JM, Moore S, Rowe WB, Meister A. Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. Biochemistry. 1969;8(6):2681-2685. View Source
